molecular formula C15H10BrNO3 B12530112 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione CAS No. 708230-86-8

3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione

Cat. No.: B12530112
CAS No.: 708230-86-8
M. Wt: 332.15 g/mol
InChI Key: PJHMIEVEPPGCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a bromine atom at the 6th position and a benzyl group at the 3rd position. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-bromoanilines with aryl isocyanates under palladium-catalyzed conditions. This method typically uses palladium acetate as the catalyst and a small molar excess of molybdenum hexacarbonyl . Another method involves the reaction of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, molybdenum hexacarbonyl, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of organic solvents such as dichloromethane or toluene .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoxazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both a benzyl group and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

708230-86-8

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

3-benzyl-6-bromo-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C15H10BrNO3/c16-11-6-7-13-12(8-11)14(18)17(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PJHMIEVEPPGCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.